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molecular formula C12H8ClNO2S B1295270 4-Chloro-4'-nitrodiphenyl sulfide CAS No. 21969-11-9

4-Chloro-4'-nitrodiphenyl sulfide

Cat. No. B1295270
M. Wt: 265.72 g/mol
InChI Key: CPUBRDUBQIVBGM-UHFFFAOYSA-N
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Patent
US04532349

Procedure details

A mixture of 43.5 g of p-chlorothiophenol, 47.1 g of p-chloronitrobenzene, 39.0 g of sodium carbonate, 120 ml of water and 150 ml of ethanol was heated at 100° C. for 19 hours, giving 80.0 g of 4-chloro4'-nitrodiphenylsulfide, which was then dissolved in a mixture of 400 ml of acetic acid and 100 ml of 30% hydrogen peroxide and stirred at 100° C. for one hour, giving 80.2 g of the corresponding sulfonyl derivative.
Quantity
43.5 g
Type
reactant
Reaction Step One
Quantity
47.1 g
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[CH:4][CH:3]=1.Cl[C:10]1[CH:15]=[CH:14][C:13]([N+:16]([O-:18])=[O:17])=[CH:12][CH:11]=1.C(=O)([O-])[O-].[Na+].[Na+].O>C(O)C>[CH:12]1[C:13]([N+:16]([O-:18])=[O:17])=[CH:14][CH:15]=[C:10]([S:8][C:5]2[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=2)[CH:11]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
43.5 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)S
Name
Quantity
47.1 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
39 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
120 mL
Type
reactant
Smiles
O
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=CC=C1[N+](=O)[O-])SC2=CC=C(C=C2)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 80 g
YIELD: CALCULATEDPERCENTYIELD 100.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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